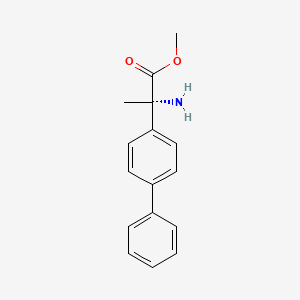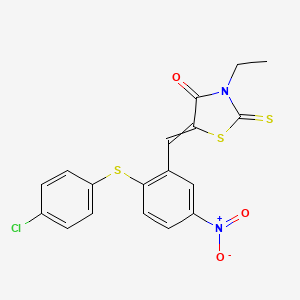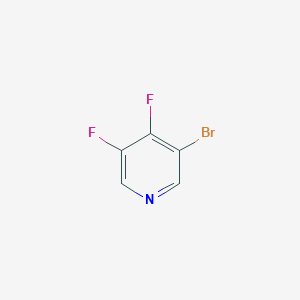
2-Tert-butyl-5-(chloromethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-(chloromethyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a tert-butyl group and a chloromethyl group attached to the pyrazine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(chloromethyl)pyrazine typically involves the chloromethylation of 2-tert-butylpyrazine. This can be achieved through the reaction of 2-tert-butylpyrazine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(chloromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and industrial applications.
Scientific Research Applications
2-Tert-butyl-5-(chloromethyl)pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(chloromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylpyrazine: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
5-Chloromethylpyrazine: Does not have the tert-butyl group, which affects its steric and electronic properties.
2-Methyl-5-(chloromethyl)pyrazine: Similar structure but with a methyl group instead of a tert-butyl group, leading to different reactivity and applications.
Uniqueness
2-Tert-butyl-5-(chloromethyl)pyrazine is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound with a wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-tert-butyl-5-(chloromethyl)pyrazine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)8-6-11-7(4-10)5-12-8/h5-6H,4H2,1-3H3 |
InChI Key |
QXYNPTVGXZDGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(N=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine](/img/structure/B14858784.png)



![[(1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14858803.png)


![2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine](/img/structure/B14858824.png)




![4-{5-[(2Z)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14858866.png)
![2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14858878.png)
